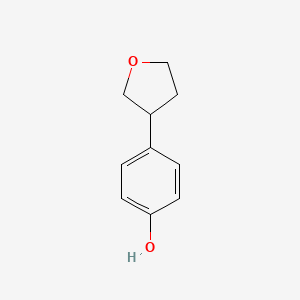

4-(Oxolan-3-yl)phenol

Description

Structural Significance within Phenolic and Heterocyclic Systems

The structure of 4-(Oxolan-3-yl)phenol is significant due to the fusion of two fundamental chemical motifs: a phenol (B47542) and a saturated heterocycle. Phenols are a cornerstone of organic chemistry, known for the unique reactivity of the aromatic ring, which is activated towards electrophilic substitution, and the acidic nature of the hydroxyl proton. oregonstate.edueurekaselect.com They are prevalent in natural products and form the basis for a vast number of pharmaceuticals and industrial chemicals. nih.gov

The oxolane ring, a saturated ether, introduces a distinct structural element. Unlike the flat, sp2-hybridized aromatic ring of phenol, the oxolane ring is sp3-hybridized and adopts a non-planar envelope or twist conformation. wikipedia.org This introduction of a three-dimensional, flexible substituent is a key strategy in modern drug design, often referred to as "escaping flatland," which can lead to improved binding selectivity and pharmacokinetic properties. nih.gov The ether oxygen in the oxolane ring can also act as a hydrogen bond acceptor, influencing the molecule's intermolecular interactions and solubility. The linkage at the 3-position of the oxolane ring, as opposed to the more symmetrical 2-position, creates a chiral center, meaning 4-(Oxolan-3-yl)phenol can exist as two enantiomers. This stereochemical feature is of paramount importance in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.

Historical Context of Related Oxolane- and Phenol-Containing Compounds in Synthetic Organic Chemistry

The historical development of compounds containing phenol and oxolane moieties is rooted in the broader history of organic synthesis. Phenol itself was first isolated from coal tar in 1834 and its use as an antiseptic by Joseph Lister in the 1860s was a landmark in medicine. eurekaselect.comrsc.org The synthesis of complex phenol derivatives has been a long-standing challenge, with classic methods like Friedel-Crafts alkylations often suffering from poor regioselectivity. oregonstate.edu Modern organic chemistry has seen the development of highly controlled synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and ipso-hydroxylation of arylboronic acids, which allow for precise substitution on the phenol ring. rsc.org

Oxolane, or tetrahydrofuran (B95107) (THF), became a widely available and versatile solvent following the development of industrial production methods, such as the acid-catalyzed dehydration of 1,4-butanediol (B3395766) or the hydrogenation of furan (B31954). wikipedia.orgacs.org Its incorporation as a structural subunit, rather than just a solvent, is a more recent theme in synthetic chemistry. The synthesis of molecules containing both phenolic and heterocyclic fragments has been driven by the search for new bioactive compounds. For instance, the synthesis of various heteroaryl-substituted phenols has been explored for their potential as antioxidants and for other medicinal applications. nih.govresearchgate.net The strategic combination of these two classic structural units in 4-(Oxolan-3-yl)phenol represents a modern approach in synthetic design, aiming to create molecules with tailored properties for specific applications in fields ranging from pharmaceuticals to advanced materials. mdpi.comopenaccessjournals.com

Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHZLVQVILSINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Oxolan 3 Yl Phenol and Its Analogues

Regioselective Synthesis Strategies for the Aryl-Oxolane Linkage

The construction of the bond between the aromatic ring and the oxolane (tetrahydrofuran) moiety is a pivotal step in the synthesis of 4-(Oxolan-3-yl)phenol. The regioselectivity of this connection is paramount, and chemists have developed several powerful methods to achieve this, primarily falling into two categories: transition-metal-catalyzed cross-coupling and cyclization pathways.

Transition-Metal-Catalyzed Cross-Coupling Approaches for Aryl-Oxolane Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For the synthesis of 4-(Oxolan-3-yl)phenol, these methods can theoretically be employed to forge the C(sp²)-C(sp³) bond between the phenol (B47542) ring and the C3-position of the oxolane ring. The general mechanism involves the oxidative addition of an aryl halide or triflate to a low-valent transition metal (typically palladium or nickel), followed by transmetalation with an organometallic oxolane reagent and subsequent reductive elimination to yield the coupled product. nih.gov

Several established cross-coupling reactions are applicable, including the Suzuki, Negishi, and Hiyama reactions. eie.grmdpi.com The Negishi coupling, which utilizes organozinc reagents, is particularly well-suited for coupling C(sp³) organometallics like a 3-metallo-oxolane species with aryl halides. nih.gov The preparation of the required (oxolan-3-yl)zinc reagent is a key consideration for this approach. Similarly, Hiyama coupling using organosilanes offers a milder alternative. mdpi.com

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, the use of specific phosphine (B1218219) ligands can enhance the rate and selectivity of the reductive elimination step. mdpi.com

Table 1: Overview of Potential Cross-Coupling Reactions for Aryl-Oxolane Linkage

| Coupling Reaction | Aryl Partner (Example) | Oxolane Partner (Example) | Catalyst System (Typical) | Key Features |

|---|---|---|---|---|

| Negishi Coupling | 4-Iodophenol (protected) | (Oxolan-3-yl)zinc halide | Pd(0) or Ni(II) complexes | High reactivity of organozinc reagents. nih.gov |

| Suzuki Coupling | 4-Phenolboronic acid (protected) | 3-Halooxolane | Pd(0) complexes + Base | High stability and low toxicity of organoboron reagents. |

| Hiyama Coupling | 4-Iodophenol (protected) | (Oxolan-3-yl)triethoxysilane | Pd(0) complexes + Fluoride source (e.g., TBAF) | Avoids use of more reactive organometallics. mdpi.com |

Cyclization Pathways for Oxolane Ring Formation on Phenolic Precursors

An alternative and often highly regioselective approach is the formation of the oxolane ring directly onto a phenolic precursor through intramolecular cyclization. This strategy involves starting with a phenol derivative bearing a suitable four-carbon side chain that can be induced to cyclize.

One prominent method is the intramolecular hydroalkoxylation of an alkenyl phenol, such as 4-(but-3-en-1-yl)phenol. This reaction can be catalyzed by various transition metals, including gold, silver, or iron. researchgate.netrsc.org Gold and silver catalysts, being soft π-acids, are particularly effective at activating the alkene for nucleophilic attack by the phenolic oxygen. researchgate.net This process is highly atom-economical and can lead directly to the desired 3-aryl oxolane structure. The regioselectivity (5-exo-tet cyclization) is generally favored, leading to the five-membered tetrahydrofuran (B95107) ring. researchgate.net

Iron-catalyzed methods have also been developed for the synthesis of tetrahydrofuran derivatives, offering a more cost-effective and environmentally benign alternative to precious metal catalysts. rsc.org Furthermore, oxidative cyclization reactions, sometimes seen in natural product biosynthesis, can form C-O bonds to create heterocyclic rings from phenolic precursors. nih.gov

Table 2: Catalytic Systems for Intramolecular Cyclization to form Aryl-Oxolanes

| Catalyst System | Precursor Type | Reaction Type | Reference |

|---|---|---|---|

| AgClO₄ or Cu(OTf)₂ | 2-Allylphenol | Intramolecular Hydroalkoxylation | researchgate.net |

| (PPh₃)AuCl/AgOTf | Conjugated Dienyl Alcohols | Intramolecular Hydroalkoxylation | researchgate.net |

| Iron(III) Chloride | Aryl Allyl Ethers | Cascade Claisen Rearrangement/Cyclization | researchgate.net |

| Iron Catalysis | Aryl Epoxide + Diene | Intermolecular Ring Expansion | rsc.org |

Functionalization of the Phenolic Moiety in 4-(Oxolan-3-yl)phenol

Once 4-(Oxolan-3-yl)phenol is synthesized, the phenolic ring and its hydroxyl group offer avenues for further structural diversification. These modifications can be used to modulate the compound's properties for various applications.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenol ring in 4-(Oxolan-3-yl)phenol is electron-rich and highly activated towards electrophilic aromatic substitution (EAS). The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para-position is occupied by the oxolane substituent, EAS reactions will predominantly occur at the two equivalent ortho positions (C2 and C6).

Common EAS reactions that can be performed include:

Nitration: Using nitric acid in the presence of a sulfuric acid catalyst introduces a nitro group (–NO₂) onto the ring. libretexts.org

Halogenation: Reactions with Cl₂, Br₂, or I₂ (often with a Lewis acid catalyst for less reactive substrates, though phenol is often reactive enough on its own) can install halogen atoms. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ + SO₃) leads to the introduction of a sulfonic acid group (–SO₃H). libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃, can introduce alkyl or acyl groups, respectively. masterorganicchemistry.com However, the strong coordination of the Lewis acid to the phenolic oxygen can complicate these reactions. sfu.ca

The oxolanyl substituent itself has a minor electronic influence, primarily acting as a weakly deactivating alkyl group through induction, but the directing effect is overwhelmingly controlled by the hydroxyl group.

Reactions Involving the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a key functional handle for derivatization through etherification and esterification. nih.gov

Etherification: The synthesis of ethers from the phenolic hydroxyl group is commonly achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. This method allows for the introduction of a wide variety of alkyl or substituted alkyl groups. nih.gov

Esterification: Phenols are generally less nucleophilic than alcohols, so their esterification with carboxylic acids (Fischer esterification) is often slow and inefficient. chemguide.co.ukmasterorganicchemistry.com More effective methods involve the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, which react readily with phenols, often in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding esters. chemguide.co.uk Numerous coupling agents have also been developed to facilitate the direct esterification of phenols with carboxylic acids under mild conditions. arkat-usa.org

Table 3: Selected Reagents for Functionalization of the Phenolic -OH Group

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Etherification | Alkyl Halide + Base | CH₃I + K₂CO₃ | Aryl Methyl Ether |

| Esterification | Acyl Halide + Base | Acetyl Chloride + Pyridine | Aryl Acetate Ester |

| Esterification | Acid Anhydride | Acetic Anhydride | Aryl Acetate Ester |

| Esterification | Carboxylic Acid + Coupling Agent | Benzoic Acid + DCC | Aryl Benzoate Ester |

Asymmetric Synthesis Approaches to Chiral 4-(Oxolan-3-yl)phenol Derivatives

The C3 carbon of the oxolane ring in 4-(Oxolan-3-yl)phenol is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-4-(Oxolan-3-yl)phenol. The synthesis of enantiomerically pure or enriched forms is of significant interest and can be achieved through several asymmetric strategies.

One powerful approach involves the asymmetric intramolecular cyclization of prochiral precursors. For example, the palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols can be used to construct chiral cyclic structures with high enantioselectivity. nih.gov By designing a suitable biphenyl (B1667301) precursor with a tethered allylic carbonate, this type of methodology could be adapted to form a chiral oxolane ring.

Another strategy relies on the use of chiral starting materials. A straightforward method involves starting with enantiopure lactone carboxylic acids, which can be synthesized via asymmetric methods. These chiral building blocks can then be converted through a series of reduction and transformation steps into chiral 2,2-disubstituted tetrahydrofuran derivatives, providing a pathway to the desired enantiopure products. researchgate.net

Catalytic asymmetric dearomatization of phenols using chiral hypervalent iodine reagents is another advanced technique that can generate spirocyclic compounds, which could potentially serve as precursors to chiral oxolane-substituted phenols. beilstein-journals.org Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of various heterocyclic compounds and could be applied to construct the chiral oxolane ring. mdpi.comsioc-journal.cn

Table 4: Conceptual Asymmetric Strategies for Chiral 4-(Oxolan-3-yl)phenol

| Strategy | Method | Catalyst/Reagent Type | Potential Outcome |

|---|---|---|---|

| Asymmetric Cyclization | Intramolecular Allylic Alkylation | Chiral Pd-complex | Enantioenriched product (e.g., up to 94% ee reported for similar systems). nih.gov |

| Chiral Pool Synthesis | Derivatization of Chiral Lactones | Multi-step sequence | Enantiopure (R)- or (S)-product. researchgate.net |

| Asymmetric Dearomatization | Oxidative Spirocyclization | Chiral Hypervalent Iodine Reagent | Chiral spirocyclic intermediates. beilstein-journals.org |

| Organocatalysis | Asymmetric Michael Addition/Cyclization | Chiral Amine or Phosphine Catalysts | Enantioenriched heterocyclic products. mdpi.com |

Exploration of Green Chemistry Principles and Sustainable Synthesis Routes

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of fine and specialty chemicals, including 4-(Oxolan-3-yl)phenol and its analogues. garph.co.ukroyalsocietypublishing.org This paradigm shift aims to minimize the environmental footprint of chemical manufacturing by focusing on aspects such as waste reduction, energy efficiency, use of renewable resources, and avoidance of hazardous substances. royalsocietypublishing.orgewadirect.com The exploration of sustainable synthesis routes for 4-(Oxolan-3-yl)phenol is driven by these principles, with significant research efforts directed towards biocatalysis, the use of renewable feedstocks, safer solvents, and innovative process technologies like flow chemistry.

Biocatalysis in Asymmetric Synthesis

The synthesis of the chiral oxolane (tetrahydrofuran) ring in 4-(Oxolan-3-yl)phenol presents an opportunity for applying biocatalysis to achieve high enantioselectivity under mild conditions. nih.gov Enzymatic processes can replace conventional chemical methods that often require harsh reagents and chiral auxiliaries.

Key Research Findings:

Engineered Enzymes: Research into the rational design of enzymes, such as limonene (B3431351) epoxide hydrolase (LEH), has shown the potential to create biocatalysts for specific reactions. nih.gov While wild-type enzymes may catalyze hydrolysis, rationally engineered mutants can be designed to shut down this undesired activity and promote alternative cyclization reactions. nih.gov This approach could be adapted to catalyze the intramolecular cyclization of a suitable precursor to form the 3-substituted oxolane ring with high stereocontrol.

Multi-Enzyme Cascades: One-pot, multi-step reactions using several enzymes are becoming increasingly important as they reduce the number of work-up and purification steps, leading to lower CO2 emissions and a more efficient process. acib.at Such a cascade could be envisioned for 4-(Oxolan-3-yl)phenol, starting from a simple aromatic precursor.

Ketoreductases and Dehalogenases: In the synthesis of other valuable chiral intermediates, two-step enzymatic processes have been successfully developed. For instance, a ketoreductase can perform an asymmetric reduction of a keto group, followed by a halohydrin dehalogenase-catalyzed cyclization. mdpi.com A similar strategy could be developed for the oxolane ring formation.

Table 1: Potential Biocatalytic Approaches for 4-(Oxolan-3-yl)phenol Synthesis

| Biocatalytic Strategy | Enzyme Class | Potential Application in Synthesis | Advantages |

|---|---|---|---|

| Asymmetric Cyclization | Engineered Epoxide Hydrolase | Enantioselective formation of the oxolane ring from an epoxide precursor. nih.gov | High stereoselectivity, mild reaction conditions, reduced waste. |

| Asymmetric Reduction | Ketoreductase (KRED) | Stereoselective reduction of a ketone precursor to a chiral alcohol, a key intermediate for cyclization. mdpi.com | High enantiomeric excess (e.e.), broad substrate scope. |

Utilization of Renewable Feedstocks

A core principle of green chemistry is the use of renewable raw materials instead of petroleum-based feedstocks. iiasa.ac.at The synthesis of 4-(Oxolan-3-yl)phenol can be made more sustainable by sourcing its key structural components—the phenol ring and the oxolane moiety—from biomass.

Phenol from Lignin: Lignin, a major component of lignocellulosic biomass, is a rich, renewable source of aromatic compounds. nih.gov Processes are being developed to convert lignin-derived alkylmethoxyphenols into phenol through catalytic demethoxylation and transalkylation. nih.gov This offers a direct pathway to producing the phenolic part of the target molecule from a sustainable source.

Oxolane from Bio-based Furans: Furanic compounds, such as furfural, are readily available from the dehydration of sugars derived from biomass. Catalytic sequences involving Diels-Alder reactions and subsequent aromatization can convert these furans into phenol derivatives. researchgate.net Furthermore, intermediates in furan (B31954) processing can be hydrogenated and rearranged to form tetrahydrofuran derivatives.

Renewable Diols: The tetrahydrofuran ring can also be synthesized from 1,4-diols. organic-chemistry.org Advances in biotechnology enable the production of diols like 1,4-butanediol (B3395766) from the fermentation of renewable sugars, providing a green route to the oxolane precursor.

Greener Solvents and Catalysts

Solvents account for a significant portion of the mass and energy consumption in fine chemical production, and many traditional solvents are toxic and volatile. ewadirect.comacs.org

Sustainable Solvent Selection: The replacement of conventional solvents like toluene, dichloromethane, and dimethylformamide (DMF) is a key goal. ewadirect.comacs.org For the synthesis of 4-(Oxolan-3-yl)phenol and its intermediates, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and the bio-based solvent Cyrene are being investigated. acs.orgbeilstein-journals.org Water is also a highly desirable green solvent, and research focuses on enabling organic reactions in aqueous media. garph.co.uk

Heterogeneous Catalysis: Replacing homogeneous catalysts with solid, heterogeneous catalysts simplifies product purification, allows for catalyst recycling, and reduces waste. For reactions like the protection of hydroxyl groups (a common step in multi-step syntheses), solid acid catalysts like silica-supported ammonium (B1175870) bisulfate (NH4HSO4@SiO2) have proven effective in green solvents. beilstein-journals.org

Table 2: Comparison of Traditional vs. Green Synthetic Parameters

| Parameter | Traditional Approach | Green/Sustainable Approach |

|---|---|---|

| Feedstock | Petroleum-derived benzene (B151609) and butane (B89635) | Lignin, furfural, bio-based diols. nih.govresearchgate.net |

| Solvents | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF). ewadirect.com | Water, 2-MeTHF, CPME, Cyrene, Ionic Liquids. garph.co.ukbeilstein-journals.org |

| Catalyst | Homogeneous acids/bases, stoichiometric reagents | Heterogeneous catalysts (e.g., zeolites, solid acids), enzymes (biocatalysts). nih.govbeilstein-journals.org |

| Process | Batch processing | Continuous flow chemistry. up.ac.zacardiff.ac.uk |

Flow Chemistry for Enhanced Sustainability

Continuous flow chemistry is an enabling technology that offers significant advantages over traditional batch processing for sustainable synthesis. up.ac.zasyrris.com By performing reactions in continuously flowing streams through reactors, this method allows for superior control over reaction parameters.

Improved Efficiency and Safety: Flow reactors provide excellent heat and mass transfer, enabling reactions to be run safely at higher temperatures and pressures. This can dramatically shorten reaction times and improve yields. up.ac.za

Process Optimization and Automation: Automated flow chemistry platforms allow for the rapid optimization of reaction conditions, such as temperature, pressure, and reagent stoichiometry, reducing development time and material waste. syrris.com

Chemical Reactivity and Mechanistic Investigations of 4 Oxolan 3 Yl Phenol

Reactivity Patterns of the Tetrahydrofuran (B95107) (Oxolane) Ring System

The tetrahydrofuran (THF) ring, a cyclic ether, is generally considered to be relatively unreactive, which is why THF is widely used as an aprotic solvent in many chemical reactions. libretexts.org Its stability is attributed to the low ring strain of the five-membered ring. However, under specific conditions, the oxolane ring can participate in reactions, most notably cleavage of the carbon-oxygen bond.

This cleavage is typically facilitated by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction mechanism involves the protonation of the ether oxygen, which transforms the hydroxyl group into a good leaving group (water). libretexts.org Subsequently, a nucleophile, such as the iodide or bromide ion, attacks one of the adjacent carbon atoms via an S(_N)2 or S(_N)1 mechanism, depending on the structure of the ether's substituents. libretexts.org For a secondary carbon, as is the case in the 3-position of the oxolane ring in 4-(Oxolan-3-yl)phenol, the reaction with a strong nucleophilic acid would likely proceed through an S(_N)2 pathway. libretexts.org It is important to note that in the case of aryl alkyl ethers, acid cleavage consistently yields a phenol (B47542) and an alkyl halide because the carbon-carbon bond of the aromatic ring is much stronger and the sp-hybridized carbon is resistant to nucleophilic attack. libretexts.org

Theoretical studies have also explored the ring-opening reactions of tetrahydrofuran. For instance, density functional theory (DFT) calculations have been used to investigate the ring-opening of THF by frustrated Lewis pairs (FLPs). These studies indicate that the activation energy for such reactions is sensitive to the nature of the Lewis acid and base centers. researchgate.net

Influence of the Oxolane Moiety on Phenolic Reactivity

The phenol ring is an electron-rich aromatic system, and the hydroxyl group is a strongly activating, ortho, para-directing substituent for electrophilic aromatic substitution reactions. byjus.comblogspot.com This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene (B151609) ring through resonance, which stabilizes the intermediate arenium ion. byjus.com

The 4-(Oxolan-3-yl) substituent on the phenol ring is primarily an alkyl ether group. Alkyl groups are generally electron-donating through an inductive effect, which further activates the aromatic ring towards electrophilic attack. The ether linkage within the oxolane ring also contributes to this electron-donating nature. Consequently, 4-(Oxolan-3-yl)phenol is expected to be highly reactive in electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, with substitution occurring at the positions ortho to the hydroxyl group (positions 2 and 6). byjus.commlsu.ac.in

Computational studies on substituted phenols have provided quantitative insights into how substituents affect phenolic properties. For example, the acidity (pK(_a)) of phenols can be accurately predicted using computational models that account for factors like explicit water molecules and the electronic nature of the substituents. mdpi.com An alkyl ether substituent, like the oxolane group, is expected to slightly increase the pK(_a) of the phenol compared to unsubstituted phenol, making it a slightly weaker acid.

The phenolic hydroxyl group itself can undergo reactions such as oxidation. Phenols can be oxidized to quinones, and the ease of this oxidation is influenced by the substituents on the ring. youtube.com Electron-donating groups facilitate this oxidation. Mechanistic studies on phenol oxidation by reagents like hypervalent iodine (IBX) have shown that the reaction proceeds through a phenolate (B1203915) complex, and the stability of the resulting phenoxenium ion is highly sensitive to the nature of the ring substituent. rsc.org

Mechanistic Elucidation of Key Transformation Reactions

Understanding the detailed mechanisms of reactions involving 4-(Oxolan-3-yl)phenol requires a combination of experimental kinetics, computational modeling, and the identification of transient species.

While specific catalytic studies on 4-(Oxolan-3-yl)phenol are not extensively documented, the reactivity of phenols and cyclic ethers in catalyzed reactions provides a strong basis for predicting its behavior.

Phenols are known to participate in a variety of catalyzed reactions. For instance, the alkylation of phenols with olefins is often catalyzed by acid catalysts. researchgate.net Density functional theory (DFT) studies on this reaction have elucidated a mechanism involving the formation of a sulfonic ester with the catalyst, followed by pathways leading to either O-alkylation or C-alkylation. researchgate.net The protonation of the initially formed phenolic ether can then lead to intramolecular rearrangement to the more stable C-alkylated phenols. researchgate.net

In the context of electrophilic substitution, the chlorination of phenols can be directed to the ortho position using specific catalysts. Studies have shown that Lewis basic selenoether catalysts can achieve high ortho-selectivity, likely through a catalyst-substrate interaction involving the phenolic hydrogen. nsf.gov

The ether linkage in the oxolane ring can also be involved in catalyzed processes. For example, the tetrahydropyranylation of alcohols and phenols, which involves the formation of a cyclic ether linkage, is often catalyzed by heterogeneous acid catalysts. beilstein-journals.org

The investigation of reaction intermediates and transition states is fundamental to understanding reaction mechanisms. These are high-energy, short-lived species that cannot typically be isolated but can be studied through spectroscopic methods and computational chemistry. libretexts.org

For reactions on the phenol ring, the key intermediate in electrophilic aromatic substitution is the arenium ion (or Wheland intermediate). The stability of this carbocationic intermediate determines the rate and regioselectivity of the reaction. The electron-donating hydroxyl and oxolanyl groups in 4-(Oxolan-3-yl)phenol would be expected to strongly stabilize the arenium ion, particularly when the electrophile adds to the ortho or para positions. byjus.com

In oxidation reactions of phenols, phenoxy radicals and phenoxenium ions are crucial intermediates. rsc.orgacs.org Computational studies have been employed to investigate the electronic structure of the transition states in phenol oxidation, revealing the degree of phenoxenium character and how it is influenced by substituents. rsc.org For example, in the oxidation of phenols by a cupric-superoxo complex, a hydrogen atom abstraction (HAT) mechanism leads to a phenoxyl radical intermediate. acs.org

The table below summarizes the expected reactivity and mechanistic features based on the functional groups present in 4-(Oxolan-3-yl)phenol, drawn from studies on analogous systems.

| Reaction Type | Functional Group Involved | Expected Products | Key Intermediates/Transition States | References |

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Phenol Ring | ortho-substituted phenols | Arenium ion | byjus.com, mlsu.ac.in, blogspot.com |

| Oxidation | Phenol Ring | Quinone-type structures | Phenoxy radical, Phenoxenium ion | rsc.org, acs.org, youtube.com |

| Acid-Catalyzed Cleavage | Oxolane Ring | Dihalogenated or hydroxy-halogenated butane (B89635) derivatives and phenol | Protonated ether, S(_N)2 transition state | libretexts.org |

| Catalytic Alkylation | Phenol Ring | C-alkylated or O-alkylated phenols | Protonated phenolic ether, C-alkylated carbocation | researchgate.net |

This interactive table provides a summary of the key reactive characteristics discussed.

Derivatization Strategies and Advanced Analytical Characterization for Research

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization in chemical analysis involves chemically modifying a compound to produce a new compound which has properties that are better suited for the analytical method being used. For 4-(Oxolan-3-yl)phenol, this is particularly useful for chromatography.

Silylation Approaches for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, phenolic compounds like 4-(Oxolan-3-yl)phenol can be challenging to analyze directly due to their polarity and potential for thermal degradation. Silylation is a common derivatization technique that addresses these issues by replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov This process increases the volatility and thermal stability of the compound, making it more suitable for GC-MS analysis. researchgate.net

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comresearchgate.net The reaction with BSTFA is typically rapid, and in some cases, can be completed in seconds at room temperature, especially when acetone (B3395972) is used as a solvent. nih.gov The resulting TMS ether of 4-(Oxolan-3-yl)phenol exhibits improved chromatographic peak shape and is more amenable to separation and detection by GC-MS. researchgate.netnih.gov The derivatization reaction is sensitive to water, so it is crucial to perform it under anhydrous conditions. sigmaaldrich.com

| Reagent | Abbreviation | Key Features | Typical Reaction Conditions |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, commonly used for phenols. nih.gov | Room temperature to 75°C, can be catalyzed by TMCS. sigmaaldrich.comnih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Another effective silylating agent for phenols. nih.gov | Often used with pyridine (B92270) and methoxamine (B1676408) hydrochloride. nih.gov |

| Trimethylsilyl-N,N-dimethylcarbamate | TMSDMC | Reacts instantaneously at room temperature. nih.gov | Room temperature, no further sample processing needed. nih.gov |

Acylation and Alkylation Derivatization for Liquid Chromatography-Ultraviolet (HPLC-UV) Analysis

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of phenolic compounds. nih.govepa.gov Derivatization for HPLC analysis is often performed to enhance the detectability of the analyte, particularly when using a UV detector. scirp.org

Acylation , such as acetylation with acetic anhydride, is a well-established method for derivatizing phenols. nih.gov This reaction converts the phenolic hydroxyl group into an ester. The reaction can be carried out in basic aqueous conditions or anhydrously. nih.gov The resulting acetylated derivative of 4-(Oxolan-3-yl)phenol can be readily analyzed by HPLC with UV detection. researchgate.netoup.com

Alkylation is another derivatization strategy that can be employed. While less common for routine analysis of phenols by HPLC-UV compared to acylation, it can be a viable option. Alkylation involves the reaction of the phenolic hydroxyl group with an alkylating agent, such as an alkyl halide, to form an ether. This modification can alter the polarity and retention characteristics of the molecule in reverse-phase HPLC.

| Derivatization Type | Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Acylation | Acetic Anhydride nih.gov | Acetate ester | Enhances UV detection and allows for GC analysis. nih.govresearchgate.net |

| Acylation | 4-Nitrobenzoyl chloride scirp.org | 4-Nitrobenzoyl ester | Provides a strong UV chromophore for enhanced detection. scirp.org |

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and detailed structural analysis of 4-(Oxolan-3-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR: The ¹H NMR spectrum of 4-(Oxolan-3-yl)phenol would show distinct signals for the aromatic protons, the protons on the oxolane ring, and the phenolic hydroxyl proton. docbrown.info The aromatic protons typically appear in the range of 7-8 ppm. libretexts.org The chemical shift of the hydroxyl proton can vary (typically 4-7 ppm) and its signal is often a broad singlet. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-(Oxolan-3-yl)phenol, distinct signals would be observed for the four different types of carbon atoms in the benzene (B151609) ring and the carbon atoms of the oxolane ring. docbrown.info The chemical shifts of aromatic carbons are typically in the range of 110-160 ppm. oregonstate.educompoundchem.com

| Technique | Proton/Carbon | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~ 6.8 - 7.2 | Splitting patterns will depend on substitution. docbrown.info |

| ¹H NMR | Oxolane Protons | ~ 3.5 - 4.5 | Complex splitting patterns expected. |

| ¹H NMR | Phenolic OH | ~ 4.0 - 7.0 | Often a broad singlet, position is concentration and solvent dependent. libretexts.org |

| ¹³C NMR | Aromatic C-O | ~ 155 | Deshielded due to oxygen attachment. docbrown.info |

| ¹³C NMR | Other Aromatic C | ~ 115 - 130 | Chemical shifts depend on position relative to substituents. docbrown.info |

| ¹³C NMR | Oxolane C-O | ~ 65 - 75 | Typical range for ether carbons. wisc.edu |

| ¹³C NMR | Other Oxolane C | ~ 30 - 40 | Aliphatic carbon signals. wisc.edu |

Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy provides information about the functional groups present in a molecule and its conformational state. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Oxolan-3-yl)phenol would show a characteristic broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching vibrations for the aromatic ring (around 1600 cm⁻¹), and C-O stretching vibrations for the phenolic ether and the oxolane ring ether. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations. wallonie.be For 4-(Oxolan-3-yl)phenol, the Raman spectrum would clearly show the aromatic ring vibrations. researchgate.net The C=C stretching vibrations of the aromatic ring typically give rise to strong Raman bands. researchgate.net This technique can provide valuable information on the molecular structure and conformation. uliege.be

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) nih.gov | - |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |

| Aromatic C=C | Stretching | ~1600, ~1500 | ~1600 (strong) researchgate.net |

| Phenolic C-O | Stretching | ~1200-1260 | - |

| Oxolane C-O-C | Asymmetric Stretching | ~1100-1150 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For 4-(Oxolan-3-yl)phenol (C₁₀H₁₂O₂), HRMS would be used to determine its exact mass, which is 164.08373. This precise mass measurement allows for the unambiguous confirmation of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of phenolic compounds in a mass spectrometer can occur through characteristic pathways, such as cleavage of the oxolane ring and loss of small neutral molecules. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ biosynth.com |

| Calculated Exact Mass | 164.08373 u |

| Nominal Mass | 164 g/mol biosynth.com |

Advanced Mass Spectrometry Techniques (e.g., UPLC-QTOF-MS/MS)

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) stands as a powerful tool for the comprehensive analysis of phenolic compounds like 4-(Oxolan-3-yl)phenol. researchgate.net This technique combines the high-resolution separation capabilities of UPLC with the high-mass accuracy and sensitivity of QTOF-MS/MS detection. nih.govfrontiersin.org

In a typical workflow, the analyte is first separated from a complex matrix using a UPLC system, which employs columns with small particle sizes (typically under 2 μm) to achieve superior resolution and faster analysis times compared to conventional HPLC. nih.govmdpi.com For phenolic compounds, reversed-phase chromatography is commonly utilized. frontiersin.org

Following chromatographic separation, the compound enters the mass spectrometer. The QTOF analyzer provides high-resolution mass measurements, allowing for the determination of the elemental composition of the parent ion with a high degree of confidence. For 4-(Oxolan-3-yl)phenol (C₁₀H₁₂O₂), the expected accurate mass of the molecular ion [M-H]⁻ would be determined. The MS/MS capability involves selecting the parent ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint, confirming the identity of the compound. researchgate.netnih.gov This integrated approach is invaluable for identifying and quantifying trace amounts of the compound in various samples. nih.gov

Table 1: Representative UPLC-QTOF-MS/MS Data for 4-(Oxolan-3-yl)phenol

| Parameter | Value | Description |

| Retention Time (RT) | 4.85 min | Elution time from a C18 UPLC column under specific gradient conditions. |

| Precursor Ion [M-H]⁻ | m/z 163.0764 | Observed mass-to-charge ratio of the deprotonated molecule in negative ion mode. |

| Calculated Mass | m/z 163.0759 | Theoretically calculated mass for the formula C₁₀H₁₁O₂⁻. |

| Mass Error | 3.1 ppm | Difference between observed and calculated mass, indicating high accuracy. |

| Major Fragment Ions | m/z 119, 91, 71 | Characteristic product ions generated from the fragmentation of the precursor ion, aiding in structural confirmation. |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. redalyc.org

For a compound like 4-(Oxolan-3-yl)phenol, obtaining a suitable single crystal is the first critical step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of the individual atoms can be determined. mdpi.com

The structural data obtained would unambiguously confirm the connectivity of the phenol (B47542) ring and the oxolane ring, as well as their relative orientation (conformation). The analysis would reveal the planarity of the phenyl ring and the specific conformation (e.g., envelope or twist) of the five-membered oxolane ring. researchgate.net This detailed solid-state structural information is crucial for understanding the compound's physical properties and for computational modeling studies. redalyc.org

Table 2: Hypothetical Crystallographic Data for 4-(Oxolan-3-yl)phenol

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₂ |

| Formula Weight | 164.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.1 Å, b = 11.4 Å, c = 11.7 Å, β = 100.5° |

| Volume | 932.1 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.168 g/cm³ |

Chromatographic Separation Methodologies for Purity Assessment and Isolation

Chromatographic methods are essential for both assessing the purity of synthesized 4-(Oxolan-3-yl)phenol and for its isolation from reaction mixtures. The choice of technique depends on the scale and analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity analysis of non-volatile phenolic compounds. epa.gov A reversed-phase setup, typically with a C18 or C8 stationary phase, is effective. The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govepa.gov Detection is commonly performed using a UV detector, set to a wavelength where the phenolic chromophore absorbs strongly (e.g., ~274 nm). epa.gov

Gas Chromatography (GC) is another powerful separation technique, but it often requires derivatization for polar analytes like phenols to increase their volatility and thermal stability. epa.gov Derivatization converts the acidic hydroxyl group into a less polar ether or ester. researchgate.net A common strategy involves reaction with an agent like α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) to form a stable ether derivative that is highly responsive to an electron capture detector (ECD). epa.gov Alternatively, silylation reagents can be used to form trimethylsilyl (TMS) ethers, which are well-suited for analysis by GC-Mass Spectrometry (GC-MS). researchgate.netnih.gov The choice of GC column, such as a DB-5 or DB-1701, is critical for achieving separation from isomers or related impurities. epa.gov

Table 3: Overview of Chromatographic Methods for 4-(Oxolan-3-yl)phenol Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Purpose |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV (274 nm) | Purity Assessment |

| GC-FID | DB-5 (polysiloxane) | Helium | Flame Ionization (FID) | Purity (after derivatization) |

| GC-MS | DB-5ms | Helium | Mass Spectrometry | Identification & Quantification (after derivatization) |

Computational and Theoretical Studies of 4 Oxolan 3 Yl Phenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of phenolic compounds. dntb.gov.uamdpi.comnih.gov For derivatives of phenol (B47542), methods like DFT and Hartree-Fock (HF) with basis sets such as 6-311+G(d,p) are used to determine optimized molecular geometries. researchgate.net

DFT calculations have been successfully used to study phenol-modified silicon nanosheets, where different positions of the hydroxyl group on the phenyl ring (ortho, meta, and para) were modeled. researchgate.net These studies revealed that the electronic properties, such as the band gap, are influenced by the substitution pattern. researchgate.net For instance, the band gap of a meta-hydroxy substituted phenyl silicene was determined to be 1.95 eV. researchgate.net Such computational approaches provide a foundational understanding of the electronic environment of molecules like 4-(Oxolan-3-yl)phenol.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, optical polarizability, and chemical hardness or softness. orientjchem.org A small HOMO-LUMO gap suggests that a molecule is more reactive and easily excitable. ijaemr.com

FMO analysis is essential for understanding the electronic and chemical reactivity properties of molecules. researchgate.net The HOMO is associated with the ability to donate an electron (nucleophilicity), while the LUMO is related to the ability to accept an electron (electrophilicity). ijaemr.comyoutube.comyoutube.com For phenolic compounds, the HOMO-LUMO gap can indicate their reactivity. ijaemr.com For example, in a study of phenol, the HOMO-LUMO gap was calculated to be 0.21584 eV, indicating good reactivity. ijaemr.com

Chemical hardness (η) and softness are indicators of a molecule's stability. orientjchem.org Molecules with a large energy gap are considered "hard," while those with a small gap are "soft" and more polarizable. orientjchem.org

Computational Prediction of Acidity (pKa) of the Phenolic Hydroxyl Group

Computational chemistry is a valuable tool for the in silico prediction of key parameters like the acid dissociation constant (pKa) of novel compounds. nih.govtorvergata.it Various computational approaches based on different levels of theory, functionals, and solvation models are available for determining pKa values. nih.govtorvergata.it

For phenolic compounds, accurate pKa prediction can be achieved using DFT calculations. researchgate.net One successful method involves using the CAM-B3LYP functional with a 6-311G+dp basis set and a Solvation Model based on Density (SMD) in the presence of two explicit water molecules. nih.govtorvergata.itresearchgate.net This approach has been shown to provide reliable pKa values for a range of substituted phenols with a mean absolute error of 0.3 pKa units. nih.govtorvergata.it The inclusion of explicit water molecules in the calculations significantly improves the accuracy of the predicted pKa values. researchgate.net

Theoretical Modeling of Reaction Mechanisms and Transition States

Transition state theory (TST) is a fundamental concept in chemistry that explains the rates of elementary chemical reactions. wikipedia.org It posits that reactions proceed through a high-energy intermediate state known as the activated complex or transition state. libretexts.orglibretexts.org TST is used to understand qualitatively how chemical reactions occur and to calculate thermodynamic activation parameters. wikipedia.org

Computational methods, particularly DFT, can be used to model reaction mechanisms and locate transition states. For example, in the study of the addition of cysteine to dopaquinone, DFT calculations were used to investigate the binding mechanism and identify the most energetically favorable reaction pathway. mdpi.com The calculations revealed a multi-step process involving the coordination of the reactant, migration to different sites, and proton rearrangements, with the activation barriers for each step being estimated. mdpi.com Such theoretical modeling can be applied to understand the reactions involving 4-(Oxolan-3-yl)phenol, providing insights into its reactivity and potential chemical transformations.

4 Oxolan 3 Yl Phenol As a Versatile Structural Motif and Building Block in Complex Organic Synthesis

Application in the Design and Synthesis of Advanced Organic Materials

The field of materials science continuously seeks novel organic molecules to create materials with tailored electronic, optical, and thermal properties. Phenol (B47542) derivatives are widely used as precursors for polymers, resins, and functional organic materials such as those used in organic light-emitting devices (OLEDs). researchgate.net The incorporation of an oxolane ring, as seen in 4-(Oxolan-3-yl)phenol, can influence molecular packing, solubility, and thermal properties. While general studies highlight the importance of designing building blocks for advanced materials, specific research detailing the application of 4-(Oxolan-3-yl)phenol in this area is not extensively documented in peer-reviewed literature. rsc.org The synthesis of multifunctional polymer additives, for instance, sometimes involves combining hindered phenols with other moieties to enhance the anti-aging performance of polymer materials, demonstrating a strategy where a molecule like 4-(Oxolan-3-yl)phenol could potentially be functionalized for material applications. fluorochem.co.uk

Utilization as a Precursor to Polymerizable Monomers

Phenolic compounds are important precursors for the synthesis of monomers used in various polymerization processes, leading to materials like epoxy resins and polycarbonates. The hydroxyl group of a phenol can be readily converted into other functional groups, such as acrylates or glycidyl ethers, to create polymerizable monomers. rsc.orgdigitellinc.com For instance, natural phenols like cardanol and eugenol have been successfully transformed into radically polymerizable monomers for the synthesis of bio-based polymers. uni-konstanz.de

The 4-(Oxolan-3-yl)phenol molecule possesses a reactive hydroxyl group that could be functionalized to produce monomers. Potential transformations include:

Acrylation: Reaction with acryloyl chloride or acrylic acid to form 4-(oxolan-3-yl)phenyl acrylate, a monomer suitable for free-radical polymerization.

Glycidylation: Reaction with epichlorohydrin to produce a glycidyl ether, which can be used as a monomer for epoxy resins. rsc.org

While the synthesis of polymers from various bio-based phenol and furan (B31954) derivatives is an active area of research, rsc.org specific studies documenting the synthesis and polymerization of monomers derived from 4-(Oxolan-3-yl)phenol are not readily found in the surveyed literature. The principles of polymer chemistry suggest its viability as a monomer precursor, but experimental data and characterization of the resulting polymers are needed to confirm its utility in this application.

Q & A

Advanced Question: How can Quality by Design (QbD) principles improve method robustness for detecting trace impurities like 4-(Oxolan-3-yl)phenol?

Methodological Answer: QbD involves defining the Analytical Target Profile (ATP) and identifying Critical Method Parameters (CMPs) through risk assessment tools like Ishikawa diagrams. For example, in EMPA impurity analysis, varying the gradient time (15–25 min) and pH (2.5–4.5) of the mobile phase significantly impacts the resolution of 4-(Oxolan-3-yl)phenol from co-eluting species. A central composite design (CCD) can model these interactions, ensuring robustness within a Design Space (e.g., pH 3.0 ± 0.2, gradient time 20 ± 2 min) .

Basic Question: What are common synthetic routes to 4-(Oxolan-3-yl)phenol, and how are intermediates controlled?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, coupling 4-hydroxyphenylboronic acid with a tetrahydrofuran-derived electrophile in the presence of Pd(PPh₃)₄ achieves the core structure. Key intermediates (e.g., brominated precursors) are monitored using in-process controls (IPC), such as thin-layer chromatography (TLC) with Rf = 0.3–0.5 in ethyl acetate/hexane (1:4) .

Advanced Question: How can side reactions during synthesis (e.g., di-alkylation or ring-opening) be minimized?

Methodological Answer: Controlling reaction stoichiometry (e.g., limiting electrophile equivalents to 1.05–1.10) and temperature (0–5°C for exothermic steps) reduces di-alkylation. For ring-opening risks, anhydrous conditions (water content < 0.1% via Karl Fischer titration) and Lewis acid catalysts (e.g., BF₃·Et₂O) stabilize the oxolane ring. Post-reaction quenching with aqueous NaHCO₃ and extraction with dichloromethane isolates the product while removing acidic byproducts .

Basic Question: What safety precautions are necessary when handling 4-(Oxolan-3-yl)phenol in laboratory settings?

Methodological Answer:

Use nitrile gloves (tested for permeability using ASTM F739 standards), sealed goggles, and lab coats. Avoid skin contact due to potential irritation (similar to alkylphenols like 4-tert-octylphenol) and work in a fume hood to prevent inhalation of fine powders .

Advanced Question: How should accidental spills of 4-(Oxolan-3-yl)phenol be decontaminated to prevent environmental release?

Methodological Answer: Contain spills with absorbent materials (e.g., diatomaceous earth) and collect waste in sealed containers labeled for halogenated organics. Avoid aqueous washing, as alkylphenols exhibit moderate persistence in water (half-life > 60 days under aerobic conditions). Decontaminate surfaces with 70% ethanol followed by 0.1 M NaOH to degrade phenolic residues .

Basic Question: How is the environmental persistence of 4-(Oxolan-3-yl)phenol assessed?

Methodological Answer:

Conduct OECD 301B Ready Biodegradability tests: Incubate the compound with activated sludge (30 mg/L) for 28 days and measure dissolved organic carbon (DOC) removal. A DOC removal < 10% indicates inherent persistence, warrantaging further ecotoxicity studies .

Advanced Question: What computational models predict the ecotoxicological impact of 4-(Oxolan-3-yl)phenol?

Methodological Answer: Use Quantitative Structure-Activity Relationship (QSAR) models like ECOSAR v2.2 to estimate acute toxicity (e.g., LC50 for fish). Input the compound’s logP (predicted ~2.8) and molecular weight (164.2 g/mol) to approximate toxicity thresholds. Validate with experimental data from Daphnia magna immobilization assays (e.g., 48-h EC50 = 1.2–3.5 mg/L) .

Basic Question: What spectroscopic methods confirm the structure of 4-(Oxolan-3-yl)phenol?

Methodological Answer:

1H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 6.85–6.75 (m, 2H, aromatic), 4.10–3.90 (m, 1H, oxolane CH), 3.75–3.60 (m, 4H, oxolane CH₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 165.0914 .

Advanced Question: How does dynamic NMR elucidate conformational dynamics of the oxolane ring?

Methodological Answer: Variable-temperature 1H NMR (298–343 K) reveals ring puckering dynamics. At higher temperatures (>323 K), coalescence of diastereotopic oxolane protons (δ 3.75–3.60) occurs, indicating rapid interconversion between chair and twist-boat conformations. Activation energy (ΔG‡) is calculated using the Eyring equation from line-shape analysis .

Basic Question: How does 4-(Oxolan-3-yl)phenol interfere with biological assays (e.g., enzyme inhibition studies)?

Methodological Answer:

The phenolic hydroxyl group may chelate metal ions (e.g., Mg²⁺ in kinase assays), leading to false-negative results. Include control experiments with 1–10 mM EDTA to assess metal-dependent interference .

Advanced Question: What strategies mitigate nonspecific binding in cellular uptake studies?

Methodological Answer: Pre-treat cells with 0.1% bovine serum albumin (BSA) for 30 min to block hydrophobic binding sites. Use competitive inhibitors (e.g., 100 µM 4-nitrophenol) to saturate transporters. Quantify intracellular concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

Basic Question: What stability-indicating studies are essential for 4-(Oxolan-3-yl)phenol under storage conditions?

Methodological Answer:

Perform forced degradation studies:

Advanced Question: How is degradation kinetics modeled to predict shelf life?

Methodological Answer: Apply the Arrhenius equation to accelerated stability data (40°C/75% RH for 6 months). Calculate activation energy (Ea) from rate constants (k) at 25–60°C. For Ea ≈ 85 kJ/mol, extrapolate to 25°C storage with a t90 (time to 10% degradation) of >24 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.